Cas no 81-86-7 (10-bromo-3-oxatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione)

10-bromo-3-oxatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione structure
81-86-7 structure
Nome del prodotto:10-bromo-3-oxatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione
Numero CAS:81-86-7
MF:C12H5BrO3
MW:277.070302724838
MDL:MFCD00006927
CID:34264
PubChem ID:66493

10-bromo-3-oxatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione Proprietà chimiche e fisiche

Nomi e identificatori

    • 6-Bromobenzo[de]isochromene-1,3-dione
    • 4-BROMO-1,8-NAPHTHALIC ANHYDRIDE
    • 4-BROMONAPHTHALIC ANHYDRIDE
    • 4-Bromo-1,8-naphthalenedicarboxylic Anhydride
    • 6-Bromo-1H,3H-naphtho[1,8-cd]pyran-1,3-dione
    • 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo-
    • C12H5BrO3
    • DTUOTSLAFJCQHN-UHFFFAOYSA-N
    • 6-Bromo-1H,3H-benzo[de]isochromene-1,3-dione
    • 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione, 6-bromo-
    • 4-Bromo-1,8-naphthalicanhydride
    • 6-Bromo-1H,3H-naphtho(1,8-cd)pyran-1,3-dione
    • BrNpA
    • 2-bromonaphthalic anhydride;
    • C12-H5-Br-O3
    • 4-Bromo-1,8-Naphthaltc anhydride
    • AC-10946
    • FT-0600735
    • FT-0617701
    • CHEMBL2234776
    • 2-bromonaphthalic anhydride
    • STL224022
    • 4-Bromo 1,8 naphthalic anhydride
    • 81-86-7
    • EN300-113508
    • J-514536
    • AQ-390/40838877
    • 4-bromonaphthalene-1,8-dicarboxylic anhydride
    • BBL022751
    • EINECS 201-382-3
    • AKOS000436701
    • 4-Bromo-1,8-naphthalic anhydride, 95%
    • 8-Bromo-3-oxatricyclo[7.3.1.0 5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione
    • 8-bromo-3-oxatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
    • SCHEMBL320954
    • F0020-1844
    • A864489
    • 6-Bromo-1H,3H-benzo[de]isochromene-1,3-dione #
    • CS-0015910
    • F1565-0135
    • PS-7243
    • 8-bromo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione
    • MFCD00006927
    • B0858
    • 6-bromo-1H,3H-naphtho[l,8-cd]pyran-1,3-dione
    • VU0489338-1
    • DTXSID0058857
    • 10-bromo-3-oxatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione
    • 10-bromo-3-oxatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione
    • NS00038158
    • L39RF44M2Z
    • SY014455
    • 6-Bromo-1H,3H-naphtho[1,8-cd]pyran-1,3-dione (ACI)
    • Naphthalic anhydride, 4-bromo- (6CI, 7CI, 8CI)
    • 4-Bromo-1,8-naphtalic anhydride
    • 4-Bromo-1,8-naphthalene anhydride
    • 4-Bromo-1,8-naphthalic acid anhydride
    • 4-Bromo-1,8-naphthoic anhydride
    • 4-Bromonaphthalene-1,8-dicarboxylic acid anhydride
    • DB-045622
    • MDL: MFCD00006927
    • Inchi: 1S/C12H5BrO3/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(14)16-12(8)15/h1-5H
    • Chiave InChI: DTUOTSLAFJCQHN-UHFFFAOYSA-N
    • Sorrisi: O=C1C2C3C(C=CC=2)=C(Br)C=CC=3C(=O)O1

Proprietà calcolate

  • Massa esatta: 275.94200
  • Massa monoisotopica: 275.942
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 0
  • Complessità: 341
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 3.2
  • Superficie polare topologica: 43.4

Proprietà sperimentali

  • Colore/forma: Polvere cristallina sciolta bianca o biancastra.
  • Densità: 1.812
  • Punto di fusione: 218.0 to 224.0 deg-C
  • Punto di ebollizione: 467.2 oC at 760 mmHg
  • Punto di infiammabilità: 236.3℃
  • Indice di rifrazione: 1.733
  • PSA: 43.37000
  • LogP: 2.91290
  • Solubilità: Insolubile in acqua e acido diluito, solubile in liscivia diluita per formare sale di sodio, solubile in acido nitrico concentrato, leggermente solubile in solventi organici (come acido acetico glaciale, clorobenzene, dimetilformamide, glicole etilenico, etere metilico, ecc.).

10-bromo-3-oxatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione Informazioni sulla sicurezza

10-bromo-3-oxatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione Dati doganali

  • CODICE SA:2932999099
  • Dati doganali:

    Codice doganale cinese:

    2932999099

    Panoramica:

    293299099. altri composti eterociclici contenenti solo eteroatomi di ossigeno. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293299099. altri composti eterociclici con etero-atomo(i) di ossigeno. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

10-bromo-3-oxatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B94850-25g
4-Bromo-1,8-naphthalic anhydride
81-86-7 96%
25g
¥42.0 2022-04-28
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B0858-25G
4-Bromo-1,8-naphthalic Anhydride
81-86-7 >95.0%(T)
25g
¥390.00 2024-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1069209-500g
4-Bromo-1,8-naphthalic anhydride
81-86-7 97%
500g
¥325.00 2024-07-28
abcr
AB138182-100 g
4-Bromo-1,8-naphthalic anhydride, 95%; .
81-86-7 95%
100 g
€90.80 2023-07-20
Life Chemicals
F1565-0135-15mg
10-bromo-3-oxatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione
81-86-7 90%+
15mg
$89.0 2023-07-28
Life Chemicals
F1565-0135-2μmol
10-bromo-3-oxatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione
81-86-7 90%+
2μmol
$57.0 2023-07-28
Apollo Scientific
OR7743-100g
4-Bromo-1,8-naphthalic anhydride
81-86-7
100g
£31.00 2025-02-20
Ambeed
A202986-10g
6-Bromobenzo[de]isochromene-1,3-dione
81-86-7 96%
10g
$6.0 2025-02-21
Life Chemicals
F1565-0135-3mg
10-bromo-3-oxatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione
81-86-7 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F1565-0135-20mg
10-bromo-3-oxatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione
81-86-7 90%+
20mg
$99.0 2023-07-28

10-bromo-3-oxatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  2 h, rt
2.1 Reagents: Acetic acid ,  Potassium dichromate ;  3 h, 120 °C
Riferimento
Blue emitting 1,8-naphthalimides with electron transport properties for organic light emitting diode applications
Ulla, Hidayath ; et al, Journal of Molecular Structure, 2017, 1143, 344-354

Synthetic Routes 2

Condizioni di reazione
Riferimento
Fructose recognition using new "Off-On" fluorescent chemical probes based on boronate-tagged 1,8-naphthalimide
Seraj, Sanaz; et al, New Journal of Chemistry, 2018, 42(24), 19872-19880

Synthetic Routes 3

Condizioni di reazione
Riferimento
A fluorescent PET chemosensor for Zn2+ cations based on 4-methoxy-1,8-naphthalimide derivative containing salicylideneamino receptor group
Panchenko, Pavel A.; et al, Mendeleev Communications, 2020, 30(1), 55-58

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide
1.2 Reagents: Sodium dichromate Solvents: Acetic acid
Riferimento
AIE active piperazine appended naphthalimide-BODIPYs: photophysical properties and applications in live cell lysosomal tracking
Dwivedi, Bhupendra Kumar; et al, Analyst (Cambridge, 2019, 144(1), 331-341

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Sodium dichromate Solvents: Acetic acid ;  3 h, reflux
Riferimento
Synthesis and fluorescence quenching mechanism of novel naphthalimide derivative by nanographene oxide
Seraj, Sanaz; et al, Chemical Physics Letters, 2021, 780,

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Potassium hydroxide ,  Bromine Solvents: Water ;  cooled; 6 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Synthesis, in vitro evaluation and molecular modelling of naphthalimide analogue as anticancer agents
Verma, Meenakshi; et al, European Journal of Medicinal Chemistry, 2013, 68, 352-360

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Sodium dichromate Solvents: Acetic acid ;  3 h, reflux
Riferimento
Naphthalimide-based optical turn-on sensor for monosaccharide recognition using boronic acid receptor
Seraj, Sanaz; et al, RSC Advances, 2019, 9(31), 17933-17940

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Potassium hydroxide ,  Bromine Solvents: Water ;  2 h, 0 °C; 16 h, 0 °C → 60 °C; 60 °C → rt
1.2 Reagents: Sulfuric acid Solvents: Water ;  1 h, acidified, reflux
Riferimento
Solvatochromic Reagents for Multicomponent Reactions and their Utility in the Development of Cell-Permeable Macrocyclic Peptide Vectors
Rotstein, Benjamin H.; et al, Chemistry - A European Journal, 2011, 17(44), 12257-12261

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide
Riferimento
New polyphenylene-based macroligands for palladium-containing catalysts
Khotina, I. A.; et al, Doklady Physical Chemistry, 2006, 409(1), 218-220

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Potassium hydroxide ,  Bromine Solvents: Water ;  6 h, rt → 60 °C; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
1.3 Reagents: Sodium hydroxide Solvents: Water ;  heated
1.4 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Riferimento
Synthesis, in vitro evaluation and DNA interaction studies of N-allyl naphthalimide analogues as anticancer agents
Verma, Meenakshi; et al, RSC Advances, 2015, 5(52), 41803-41813

Synthetic Routes 11

Condizioni di reazione
Riferimento
Synthesis of 4-bromonaphthalic anhydride
Suvorov, B. V.; et al, Vestnik Akademii Nauk Kazakhskoi SSR, 1976, (5), 75-6

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Potassium dichromate ;  3 h, 120 °C
Riferimento
Blue emitting 1,8-naphthalimides with electron transport properties for organic light emitting diode applications
Ulla, Hidayath ; et al, Journal of Molecular Structure, 2017, 1143, 344-354

10-bromo-3-oxatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione Raw materials

10-bromo-3-oxatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:81-86-7)10-bromo-3-oxatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione
A864489
Purezza:99%
Quantità:1kg
Prezzo ($):156.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:81-86-7)4-Bromo-1,8-naphthalic anhydride
sfd18903
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta